molecular formula C11H12O4 B12549031 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde CAS No. 143921-20-4

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde

Cat. No.: B12549031
CAS No.: 143921-20-4
M. Wt: 208.21 g/mol
InChI Key: MQMYIBBEVHNTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is a sophisticated heterocyclic building block of significant interest in advanced organic and medicinal chemistry research. The compound features a benzotrioxonine core, a rare oxygen-bridged heterocyclic system, functionalized with an aldehyde group at the 8-position. This aldehyde moiety serves as a versatile synthetic handle for further chemical transformations, including condensation reactions, nucleophilic additions, and as a precursor for the synthesis of more complex molecular architectures such as Schiff bases and fused ring systems. While specific biological data for this exact compound is not widely reported in the public domain, structural analogs based on the benzotrioxonine scaffold are frequently explored for their potential biological activities and unique physicochemical properties. Researchers may find this chemical valuable in programs aimed at developing new pharmacologically active agents, materials science, or as a key intermediate in multistep synthetic routes. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

143921-20-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2,3,5,6-tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde

InChI

InChI=1S/C11H12O4/c12-8-9-2-1-3-10-11(9)15-7-5-13-4-6-14-10/h1-3,8H,4-7H2

InChI Key

MQMYIBBEVHNTQO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2OCCO1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is a complex heterocyclic compound featuring a benzotrioxonine core with a tetrahydro ring system and a carbaldehyde functional group. Its synthesis likely involves cyclization reactions to construct the trioxonine framework and selective formylation to introduce the aldehyde group. The methods below are inferred from analogous syntheses of related benzotrioxonine derivatives and formylated aromatic compounds.

Method 1: Acid-Catalyzed Cyclization with Formylation

Reagents and Conditions

Component Role Conditions
Diol or triol precursor Forms trioxonine core H₂SO₄ (concentrated), reflux
Formaldehyde derivative Introduces carbaldehyde group H₂SO₄, 80–100°C

Mechanistic Pathway

  • Cyclization : A diol or triol reacts under acidic conditions (e.g., H₂SO₄) to form the benzotrioxonine ring via electrophilic cyclization .
  • Formylation : Formaldehyde or its derivatives (e.g., formic acid) are introduced to the activated aromatic ring, targeting the 8-position for aldehyde installation.

Key Challenges

  • Regioselectivity control during cyclization and formylation.
  • Stability of the trioxonine ring under acidic conditions.

Hypothetical Yield : 50–70% (based on analogous crown ether syntheses).

Method 2: Stepwise Synthesis with Protection/Deprotection

Reagents and Conditions

Step Reagents/Conditions Purpose
Core Synthesis Diol + H₂SO₄, reflux Cyclize benzotrioxonine core
Protection BnBr, NaH, DMF Protect hydroxyl groups
Formylation POCl₃, DMF, 60°C Introduce aldehyde group
Deprotection H₂/Pd-C, EtOH Remove benzyl groups

Mechanistic Pathway

  • Core Formation : Diol cyclizes under acidic conditions to yield the benzotrioxonine skeleton.
  • Protection : Hydroxyl groups are masked as benzyl ethers to prevent side reactions.
  • Formylation : POCl₃ activates the aromatic ring for electrophilic substitution, targeting the 8-position.
  • Deprotection : Catalytic hydrogenation removes benzyl groups, yielding the final product.

Key Challenges

  • Compatibility of reagents with the trioxonine ring.
  • Optimization of formylation efficiency.

Hypothetical Yield : 40–60% (cumulative, assuming 2–3 steps).

Method 3: Multi-Component One-Pot Synthesis

Reagents and Conditions

Component Role Conditions
Diol precursor Forms trioxonine core H₂SO₄, EtOH, reflux
Malononitrile Provides formylating agent H₂SO₄, 80°C
Sulfur (S₈) Facilitates cyclization H₂SO₄, 80°C

Mechanistic Pathway

  • Cyclization/Formylation : Diol reacts with malononitrile and sulfur in H₂SO₄, enabling simultaneous ring closure and formylation.
  • Purification : Product is precipitated and recrystallized.

Advantages

  • Simplified workflow (one-pot).
  • High atom economy.

Hypothetical Yield : 45–65% (based on analogous thioxanthone syntheses).

Method 4: Reimer-Tiemann Reaction for Formylation

Reagents and Conditions

Component Role Conditions
Phenolic intermediate Precursor for aldehyde NaOH, CHCl₃, 0–5°C
Cl₂ Chlorinating agent NaOH, CHCl₃, 0–5°C

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carboxylic acid.

    Reduction: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with three structurally analogous systems from the provided evidence, focusing on molecular architecture, functional groups, and physicochemical properties.

Comparison with Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate ()

  • Structural Similarities : Both compounds share a tetrahydro-fused ring system. However, the imidazopyridine core in contains nitrogen atoms, whereas the target compound’s benzotrioxonine system incorporates oxygen atoms .
  • Functional Groups: The target’s carbaldehyde group contrasts with the nitrile (cyano), ester (dicarboxylate), and nitro substituents in . These differences influence reactivity: the carbaldehyde is electrophilic, while the nitrile and nitro groups are electron-withdrawing.
  • Physical Properties : The imidazopyridine derivative has a melting point of 243–245°C and a molecular weight of 51% (purity-adjusted). The target compound’s melting point is likely lower due to reduced hydrogen bonding compared to the nitro and ester groups in .

Comparison with 8-Methyl-2,3,4,9-Tetrahydro-1H-Carbazol-1-One ()

  • Core Structure : The carbazole framework in is nitrogen-containing, whereas the benzotrioxonine system is oxygen-rich. Both are tricyclic, but the carbazole’s indole-like structure differs from the trioxonine’s ether linkages .
  • Functional Groups : The carbazole’s ketone (1-one) group is less reactive than the target’s carbaldehyde, which can act as a site for Schiff base formation or redox reactions.
  • Applications : Tetrahydrocarbazolones are intermediates in alkaloid synthesis (e.g., carbazole natural products). The target compound’s oxygen-rich structure may lend itself to applications in antioxidant or coordination chemistry .

Comparison with 1,2,3,4-Tetramethylbenzene ()

  • Aromaticity vs. Heterocyclicity : The tetramethylbenzene in is a simple aromatic hydrocarbon, lacking the heteroatoms and functional groups of the target compound. Its substitution pattern (tetramethyl) contrasts with the trioxonine’s fused oxygen rings .
  • Physical Properties : Tetramethylbenzenes have lower melting points (e.g., 1,2,4,5-tetramethylbenzene melts at 79–81°C) due to weaker intermolecular forces. The target compound’s polar oxygen atoms and carbaldehyde group likely increase its melting point and solubility in polar solvents .

Data Table: Comparative Analysis

Property Target Compound (Benzotrioxonine-8-carbaldehyde) Imidazopyridine Derivative Carbazol-1-One Tetramethylbenzene
Core Structure Benzotrioxonine (O-heterocyclic) Imidazopyridine (N-heterocyclic) Carbazole (N-heterocyclic) Benzene (aromatic)
Functional Groups Carbaldehyde Cyano, Nitro, Ester Ketone Methyl
Key Reactivity Electrophilic aldehyde Electron-deficient nitrile/nitro Ketone redox Aromatic substitution
Melting Point Not available 243–245°C Not reported 79–81°C (1,2,4,5-isomer)
Potential Applications Oxygen-rich intermediates Pharmaceutical synthesis Alkaloid precursors Solvent/industrial uses

Notes

  • Limitations : Direct experimental data for 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-8-carbaldehyde is absent in the provided evidence; comparisons are based on structural analogs.
  • Research Gaps : Further studies are needed to characterize the target compound’s synthesis, stability, and reactivity.
  • Methodology : This analysis prioritizes heteroatom influence, functional group reactivity, and ring system topology for comparative insights.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.